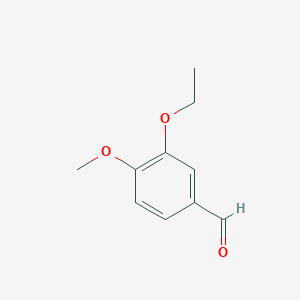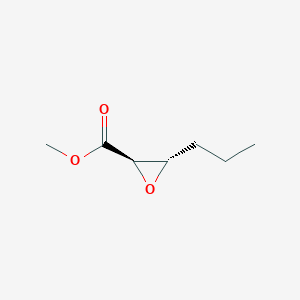![molecular formula C7H9NO3 B045852 (2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid CAS No. 123409-86-9](/img/structure/B45852.png)
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid, commonly known as azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid that was first isolated from sugar beet molasses in 1939. Since then, Aze has been found in various natural sources including human hair, blood, and urine. Aze is a cyclic amino acid that possesses a unique chemical structure, making it a subject of interest in scientific research. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Glutamic Acid Analogues: The compound has been used in the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine, demonstrating its utility in creating structurally complex amino acid derivatives (Hart & Rapoport, 1999).
- Degradation Studies: Research has explored its degradation in the solid state, providing insights into the stability and breakdown products of this compound (Matsushima et al., 1988).
- Novel β-lactamase Inhibitors: It serves as a precursor for novel β-lactamase inhibitors, demonstrating its potential in antibiotic resistance research (Hunt & Zomaya, 1982).
Structural and Conformational Analysis
- Synthesis as γ-Aminobutyric Acid Analogues: The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and 7-substituted derivatives has been developed as bicyclic analogues of γ-aminobutyric acid, illustrating its versatility in mimicking biologically significant structures (Petz & Wanner, 2013).
- Influence on Organocatalytic Aldol Reactions: Its constrained beta-proline analogues have been studied in organocatalytic aldol reactions, highlighting the importance of its conformation and structure in catalysis (Armstrong et al., 2009).
Medicinal Chemistry and Drug Design
- Potential in Medicinal Chemistry: Structurally novel morpholine amino acids derived from this compound could serve as compact modules in medicinal chemistry, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
- Creation of Schiff Base Derivatives: It has been used in the synthesis of Schiff base derivatives of amoxicillin, expanding its applications in the development of new antibacterial agents (Al-Masoudi et al., 2015).
Propriétés
Numéro CAS |
123409-86-9 |
|---|---|
Nom du produit |
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m0/s1 |
Clé InChI |
RJPDELAUUYAFTQ-WHFBIAKZSA-N |
SMILES isomérique |
C1C[C@H](N2[C@@H]1CC2=O)C(=O)O |
SMILES |
C1CC(N2C1CC2=O)C(=O)O |
SMILES canonique |
C1CC(N2C1CC2=O)C(=O)O |
Synonymes |
1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2S,5S)-(9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



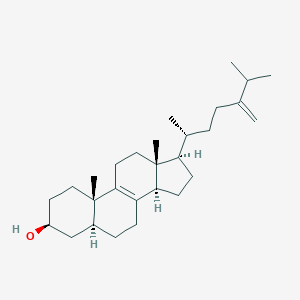
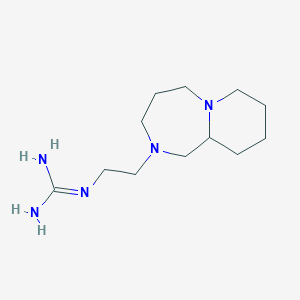
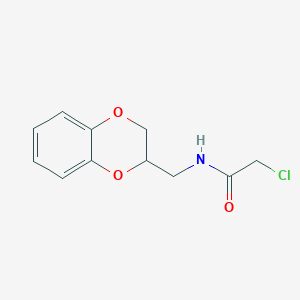
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)




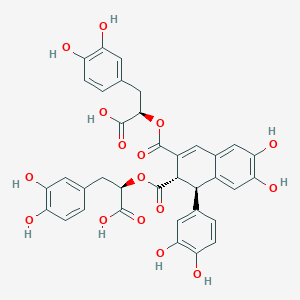
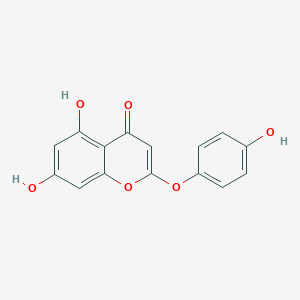
![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)

